molecular formula C10H9BrO B8213682 7-Bromo-5-vinyl-2,3-dihydrobenzofuran

7-Bromo-5-vinyl-2,3-dihydrobenzofuran

Cat. No.: B8213682
M. Wt: 225.08 g/mol
InChI Key: ZYFYKBMTXCVVGF-UHFFFAOYSA-N
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Description

7-Bromo-5-vinyl-2,3-dihydrobenzofuran is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-vinyl-2,3-dihydrobenzofuran typically involves the bromination of 5-vinyl-2,3-dihydrobenzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-vinyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include fully reduced dihydrobenzofuran derivatives.

Scientific Research Applications

7-Bromo-5-vinyl-2,3-dihydrobenzofuran has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-vinyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The bromine atom and vinyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Vinyl-2,3-dihydrobenzofuran: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Bromo-2,3-dihydrobenzofuran: Lacks the vinyl group, affecting its chemical properties and applications.

    7-Bromo-5-ethyl-2,3-dihydrobenzofuran: Contains an ethyl group instead of a vinyl group, leading to variations in its chemical behavior.

Uniqueness

7-Bromo-5-vinyl-2,3-dihydrobenzofuran is unique due to the presence of both the bromine atom and the vinyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-5-ethenyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFYKBMTXCVVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C(=C1)Br)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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